1-Chloropinacolone
Overview
Description
1-Chloropinacolone, also known as this compound, is a useful research compound. Its molecular formula is C6H11ClO and its molecular weight is 134.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Butanones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Toxicological Effects and Oxidative Stress Responses : Chlorpyrifos, a compound related to chlorinated organophosphates like 1-Chloropinacolone, has been studied for its toxicological effects and oxidative stress responses in aquatic organisms. The study found significant alterations in antioxidant enzyme activities and other biomarkers, which can be used in environmental assessment programs (Khalil, 2015).
Endocrine Disruption by Chlorinated Byproducts : Research on Benzophenone-1 chlorination byproducts, which are structurally related to this compound, highlighted their potential to trigger endocrine disruption. The study emphasizes the health risks associated with the use of personal care products containing these chemicals (Zhan et al., 2021).
Ethylene Action Inhibition in Plant Growth : 1-Methylcyclopropene, a molecule structurally similar to this compound, has been extensively studied for its role in inhibiting ethylene action in plants. This property makes it useful in the preservation and longevity of various fruits, vegetables, and floriculture crops (Blankenship & Dole, 2003).
Antiviral Activity : Substituted 1-hydroxyacridones, which may include compounds similar to this compound, have been explored for their antiviral activity against Herpes Simplex Virus. This study offers insights into the development of novel antiviral agents (Lowden & Bastow, 2003).
Wound Healing Applications : Studies involving chlorogenic acid, a compound related to chlorinated phenols like this compound, demonstrated significant wound healing properties, highlighting its potential in medical applications (Chen et al., 2013).
Formation of Disinfection By-Products : Research on 2,4-Dihydroxybenzophenone, a compound related to this compound, revealed the formation of novel disinfection by-products during chlorination treatment in swimming pool water. This study contributes to understanding the ecological and health risks associated with chlorination disinfection processes (Sun et al., 2019).
Safety and Hazards
1-Chloropinacolone is classified as harmful if swallowed, toxic by inhalation, and irritating to eyes, respiratory system, and skin . In case of contact with eyes, it’s recommended to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing, gloves, and eye/face protection should be worn when handling this compound .
Mechanism of Action
Target of Action
1-Chloropinacolone is a chemical compound with the molecular formula (CH3)3CCOCH2Cl . .
Mode of Action
It’s known that the compound is used as an intermediate for the synthesis of triazole compounds , which are known to have various biological activities such as antiviral, antibacterial, antifungal, and antituberculous properties
Biochemical Pathways
As an intermediate in the synthesis of triazole compounds , it may indirectly influence the biochemical pathways affected by these compounds.
Result of Action
As an intermediate in the synthesis of triazole compounds , its effects may be indirectly related to the biological activities of these compounds.
Action Environment
It’s known that the compound is a clear, slightly yellow liquid and it’s recommended to be stored at 2-8°C .
Biochemical Analysis
Biochemical Properties
It is known that 1-Chloropinacolone is used as an intermediate for triazole compounds
Molecular Mechanism
It is known to be used as an intermediate in the synthesis of triazole compounds
Metabolic Pathways
It is known to be used as an intermediate in the synthesis of triazole compounds
Properties
IUPAC Name |
1-chloro-3,3-dimethylbutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-6(2,3)5(8)4-7/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSAJQMHTGKPIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027749 | |
Record name | 1-Chloropinacolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13547-70-1 | |
Record name | 1-Chloropinacolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13547-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Monochloropinacoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013547701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butanone, 1-chloro-3,3-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Chloropinacolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-3,3-dimethylbutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.549 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-MONOCHLOROPINACOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6QD905NNW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-chloropinacolone in the synthesis of the alkaline phosphatase inhibitors discussed in the paper?
A1: this compound acts as a crucial reagent in the synthesis of the target compounds, 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazines. The research paper describes a two-step synthetic process []. First, various substituted aromatic aldehydes react with thiosemicarbazide to yield 1-(benzylidene) thiosemicarbazides. These intermediates then undergo cyclization with this compound, resulting in the formation of the desired 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazines []. Essentially, this compound enables the formation of the thiazole ring, a key structural component of these potential inhibitors.
Q2: Is there information available in the research paper regarding the specific mechanism of the reaction between this compound and the 1-(benzylidene) thiosemicarbazides?
A2: Unfortunately, the research paper primarily focuses on the synthesis, characterization, and biological activity of the final 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazine derivatives []. It doesn't delve into the detailed mechanism of the cyclization reaction involving this compound. Further investigation into the reaction conditions and potential intermediates would be required to elucidate the precise mechanism.
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